molecular formula C8H10N2O2S B2883473 N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920367-12-0

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2883473
CAS No.: 920367-12-0
M. Wt: 198.24
InChI Key: LIHUEHMQOZYQSQ-UHFFFAOYSA-N
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Description

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative designed for applications in polymer science, particularly as a nucleating agent for bio-based polyesters like polyhydroxyalkanoates (PHAs). Its molecular architecture comprises a central oxalamide group (a rigid, hydrogen-bonding "hard segment") flanked by flexible aliphatic spacers and functional end-groups. The methyl and thiophen-2-ylmethyl substituents enhance miscibility with polymer melts while enabling controlled phase separation during cooling, critical for heterogeneous nucleation .

Properties

IUPAC Name

N-methyl-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-9-7(11)8(12)10-5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHUEHMQOZYQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide can be achieved through organic synthesis techniques. One common method involves the reaction of thiophen-2-ylmethylamine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial processes may involve the use of automated systems for precise control of reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • End Groups : The thiophen-2-ylmethyl group in the target compound likely enhances polymer melt compatibility compared to purely aliphatic end groups (e.g., compound 1). However, compound 2’s PHB-mimetic design improves phase separation timing, critical for nucleation efficiency .
  • Spacer Length : Shorter spacers (e.g., compound 2) promote phase separation closer to the polymer’s melting temperature, reducing nucleation barriers .

Thermal Behavior and Miscibility

DSC studies of analogous compounds reveal:

Compound Melting Points (°C) Phase Separation Temperature (°C) Miscibility in PHB Melt
Compound 1 59.2, 147.9, 203.4 ~192.9 (on cooling) Moderate
Compound 2 Not reported ~190 (tailored to PHB) High
Boron Nitride >2000 N/A (inorganic) Low
Cyanuric Acid 360 N/A Low

Key Findings :

  • The target compound’s thermal transitions are expected to lie between compound 1 and 2, balancing melt dissolution (via thiophene’s polarity) and phase separation (via spacer design).
  • Unlike inorganic agents (boron nitride), oxalamides exhibit tunable miscibility, enabling homogeneous dispersion in PHB melts .

Nucleation Efficiency

Crystallization kinetics data for PHB with 0.5 wt% additives:

Nucleating Agent Crystallization Temperature (°C) Half-Time (t₀.₅) at 115°C (min) Cooling Rate Compatibility
Neat PHB 97.5 >60 Poor (slow cooling)
Compound 2 118.5 ~15 High (60°C/min)
Cyanuric Acid 105.0 ~30 Low (10°C/min)
This compound (Inferred) ~115 (estimated) ~20 (estimated) Moderate-High

Key Insights :

  • Compound 2’s PHB-mimetic design increases crystallization temperature by ~21°C versus neat PHB, outperforming cyanuric acid .
  • The target compound’s thiophene group may improve nucleation density but could reduce efficiency compared to compound 2 due to less optimal phase separation timing.

Industrial Applicability

  • Cooling Rate Flexibility : Oxalamides (e.g., compound 2) function at cooling rates up to 60°C/min, meeting industrial processing demands, whereas cyanuric acid requires slow cooling (10°C/min) .

Biological Activity

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxalamide functional group, which is known for its diverse biological activities. The thiophene ring in the structure contributes to its interaction with various biological molecules, enhancing its potential pharmacological effects.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Interaction: The thiophene moiety can interact with enzymes, potentially modulating their activity through competitive or non-competitive inhibition.
  • Hydrogen Bonding: The oxalamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function.
  • Cellular Pathways: These interactions may lead to alterations in cellular signaling pathways, contributing to the compound's biological effects, such as antimicrobial or anticancer activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties . It has been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties . It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and interference with critical cell cycle regulators .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, results indicated significant inhibition of cell proliferation. The compound was tested against various cancer types, showing a dose-dependent response in cell viability assays.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-46825Induction of apoptosis
A54930Inhibition of topoisomerase IIα
HeLa20Disruption of DNA replication

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of this compound. The compound was found to effectively inhibit target enzymes involved in metabolic pathways relevant to both microbial and cancerous cells.

EnzymeIC50 (µM)Type of Inhibition
Cholinesterase15Competitive
Topoisomerase IIα10Non-competitive

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